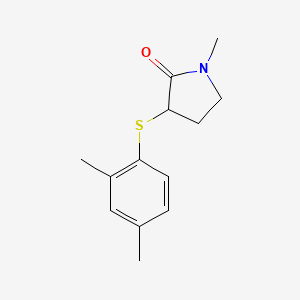![molecular formula C18H16F2N2O2 B7594538 4-[[2-(2,6-Difluorophenyl)cyclopropanecarbonyl]-methylamino]benzamide](/img/structure/B7594538.png)
4-[[2-(2,6-Difluorophenyl)cyclopropanecarbonyl]-methylamino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[2-(2,6-Difluorophenyl)cyclopropanecarbonyl]-methylamino]benzamide, also known as DPC-681, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase CK1δ, which plays a crucial role in regulating various cellular processes such as circadian rhythm, DNA damage response, and Wnt signaling pathway.
Wirkmechanismus
4-[[2-(2,6-Difluorophenyl)cyclopropanecarbonyl]-methylamino]benzamide is a selective inhibitor of CK1δ, which belongs to the casein kinase 1 family of serine/threonine protein kinases. CK1δ plays a crucial role in regulating various cellular processes by phosphorylating its substrates. This compound binds to the ATP-binding site of CK1δ and inhibits its kinase activity, thereby preventing the phosphorylation of its substrates. This leads to the modulation of various cellular processes that are regulated by CK1δ.
Biochemical and Physiological Effects:
This compound has been shown to modulate various cellular processes that are regulated by CK1δ. For example, this compound has been shown to affect the period length and amplitude of the circadian clock in mammalian cells. It has also been shown to regulate the phosphorylation of the DNA damage response protein H2AX, which is involved in the repair of DNA damage. In addition, this compound has been shown to inhibit the phosphorylation of the Wnt co-receptor LRP6, which is involved in the Wnt signaling pathway.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[[2-(2,6-Difluorophenyl)cyclopropanecarbonyl]-methylamino]benzamide in lab experiments are its high potency and selectivity for CK1δ. This allows for the specific modulation of cellular processes that are regulated by CK1δ. The limitations of using this compound are its low solubility in aqueous solutions and its moderate stability in solution. This requires the use of organic solvents and careful handling of the compound.
Zukünftige Richtungen
There are several future directions for the use of 4-[[2-(2,6-Difluorophenyl)cyclopropanecarbonyl]-methylamino]benzamide in scientific research. One direction is the investigation of the role of CK1δ in cancer biology, where it has been implicated in the regulation of various oncogenic pathways. Another direction is the development of more potent and selective inhibitors of CK1δ, which could lead to the discovery of new therapeutic targets for various diseases. Finally, the use of this compound in combination with other inhibitors could lead to the discovery of new synergistic effects in the modulation of cellular processes.
Synthesemethoden
The synthesis of 4-[[2-(2,6-Difluorophenyl)cyclopropanecarbonyl]-methylamino]benzamide involves several steps, starting from the commercially available 2,6-difluorobenzaldehyde. The aldehyde is first converted to the corresponding acid chloride, which is then reacted with cyclopropanecarbonyl chloride to yield the cyclopropanecarboxylic acid derivative. The acid is then coupled with 4-aminobenzamide in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to give the final product, this compound. The overall yield of the synthesis is around 30%.
Wissenschaftliche Forschungsanwendungen
4-[[2-(2,6-Difluorophenyl)cyclopropanecarbonyl]-methylamino]benzamide has been widely used in scientific research to investigate the role of CK1δ in various cellular processes. For example, this compound has been used to study the circadian rhythm in mammalian cells, where it was found to affect the period length and amplitude of the circadian clock. This compound has also been used to study the DNA damage response, where it was found to regulate the phosphorylation of the DNA damage response protein H2AX. In addition, this compound has been used to study the Wnt signaling pathway, where it was found to inhibit the phosphorylation of the Wnt co-receptor LRP6.
Eigenschaften
IUPAC Name |
4-[[2-(2,6-difluorophenyl)cyclopropanecarbonyl]-methylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2/c1-22(11-7-5-10(6-8-11)17(21)23)18(24)13-9-12(13)16-14(19)3-2-4-15(16)20/h2-8,12-13H,9H2,1H3,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXGIHMUFUWQHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)N)C(=O)C2CC2C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N-methylacetamide](/img/structure/B7594473.png)
![1-[2-(3,5-Dimethylphenyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7594481.png)

![N-[1-(3-fluorophenyl)piperidin-3-yl]oxolane-3-carboxamide](/img/structure/B7594496.png)
![1-[2-(2,4-Difluorophenyl)-2-hydroxypropyl]-3-[(6-methylpyridin-3-yl)methyl]urea](/img/structure/B7594501.png)
![[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]methanol](/img/structure/B7594519.png)

![3-methyl-N-[1-(1,3-thiazol-2-yl)cyclopentyl]thiophene-2-carboxamide](/img/structure/B7594523.png)
![1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile](/img/structure/B7594526.png)
![N-(pyridin-2-ylmethyl)-2-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]acetamide](/img/structure/B7594529.png)



